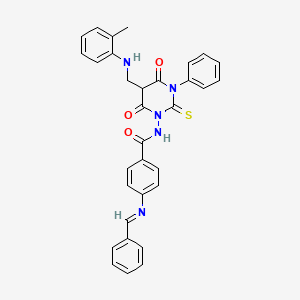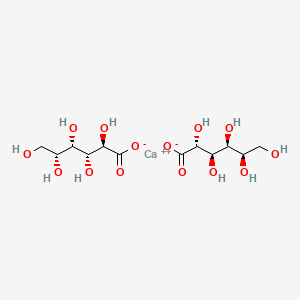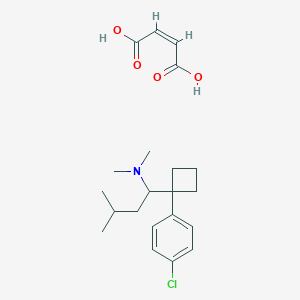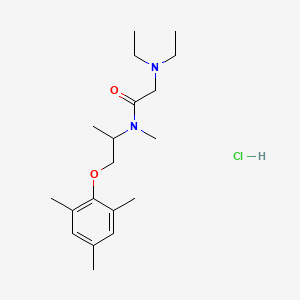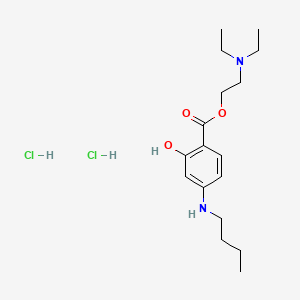
2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride is a chemical compound known for its applications in various fields, including medicine and industrial chemistry. It is an ester derivative of benzoic acid and is characterized by its complex structure, which includes both diethylamino and butylamino groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride typically involves the esterification of 4-(butylamino)benzoic acid with 2-(diethylamino)ethanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It has been explored for its local anesthetic properties and potential use in pain management.
Industry: The compound is used in the formulation of various industrial products, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of 2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride involves its interaction with specific molecular targets, such as sodium channels in nerve cells. By blocking these channels, the compound can inhibit nerve signal transmission, leading to its anesthetic effects. The pathways involved include the modulation of ion flow across cell membranes, which is crucial for nerve impulse propagation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetracaine: Another ester local anesthetic with similar properties.
Procaine: Known for its use in local anesthesia.
Lidocaine: A widely used amide local anesthetic.
Uniqueness
2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of diethylamino and butylamino groups provides a balance of hydrophilic and lipophilic characteristics, enhancing its effectiveness as a local anesthetic.
Eigenschaften
CAS-Nummer |
102338-94-3 |
|---|---|
Molekularformel |
C17H30Cl2N2O3 |
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride |
InChI |
InChI=1S/C17H28N2O3.2ClH/c1-4-7-10-18-14-8-9-15(16(20)13-14)17(21)22-12-11-19(5-2)6-3;;/h8-9,13,18,20H,4-7,10-12H2,1-3H3;2*1H |
InChI-Schlüssel |
DXMKXSIYTJFZLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=CC(=C(C=C1)C(=O)OCCN(CC)CC)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


